molecular formula C7H8N2O B026760 4-(1-nitrosoethylidene)-1H-pyridine CAS No. 107445-21-6

4-(1-nitrosoethylidene)-1H-pyridine

Cat. No. B026760
CAS RN: 107445-21-6
M. Wt: 136.15 g/mol
InChI Key: GROZUESHXQOJFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-based compounds often involves multi-step reactions that include nitration, reduction, and cyclization steps. For example, a fused, tricyclic pyridine-based energetic material was synthesized through a two-step reaction from commercially available reagents, demonstrating the complexity and efficiency of synthesizing pyridine derivatives (Ma et al., 2018). This process highlights the methodologies that could be applicable to synthesizing 4-(1-nitrosoethylidene)-1H-pyridine, emphasizing azidonation and tautomerism steps.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques like X-ray diffraction and electron diffraction. Studies on similar compounds, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine N-oxides, have determined structural parameters that reveal the influence of substituents on the pyridine core's geometry (Chiang & Song, 1983). These findings can provide insights into the expected molecular conformation of this compound.

Chemical Reactions and Properties

Pyridine-based compounds participate in a variety of chemical reactions, including nitration, reduction, and coupling reactions, which can significantly alter their properties. For instance, the reaction of pyridine N-oxides with p-nitrobenzenesulfenyl chloride demonstrates the reactivity of the pyridine ring and its potential to undergo structural transformations (Ōae & Ikura, 1967). This reactivity is crucial for understanding the chemical behavior of this compound.

Physical Properties Analysis

The physical properties of pyridine derivatives, such as density, melting point, and solubility, are influenced by their molecular structure. For example, the high density and low thermal stability of certain pyridine-based materials suggest that similar compounds like this compound might also exhibit unique physical characteristics (Ma et al., 2018).

Scientific Research Applications

  • Pyridine has been used to catalyze the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, with primary and secondary amine (Čikotienė et al., 2007).

  • (E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide exhibits configurational dynamics and photoisomerization induced by ultraviolet radiation. This property is potentially useful in molecular machines and electronic devices (Gordillo et al., 2016).

  • The 1:1 complex of 4-nitro-phenol and 4-methyl-pyridine forms a hydrogen-bonded dimer with a dihedral angle of 57.8°, which contributes to a herring-bone structure in the crystal lattice (Jin et al., 2000).

  • Nucleoside 4 shows promise for an expanded genetic alphabet due to its stability towards acid-catalyzed epimerization and non-epimerizing nature (Hutter & Benner, 2003).

  • Equilibrium constants for 4-substituted pyridine 1-oxide-iodine complexes suggest a linear relationship with pyridine 1-oxide sigma values, indicating a correlation between charge-transfer complexes and pyridine 1-oxide (Gardner & Ragsdale, 1968).

  • Pyr-1, a novel pyrene-based fluorescent sensor, can selectively detect Ni2+ ions and exhibits low cytotoxicity in living cells, offering potential as a chemosensor in biological environments (Khan et al., 2018).

  • 4-substituted pyridine N-oxides and 4-nitroquinoline N-oxides show antifungal activity due to their electronic structures and electron acceptor properties (Kulkarni et al., 1981).

  • Bridged pyridine-based energetic derivatives demonstrate promising structural stability and detonation properties, with steric hindrance effect playing a crucial role in stability (Zhai et al., 2019).

Future Directions

The study of nitroso compounds and their derivatives is an active area of research due to their reactivity and potential applications in synthesis . Future research may uncover new reactions, synthesis methods, and potential applications for these compounds.

properties

IUPAC Name

(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194-99-6
Record name 4-ACETYLPYRIDINE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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